N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C13H9Br2N3O2 |
|---|---|
Molecular Weight |
399.04 g/mol |
IUPAC Name |
N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7- |
InChI Key |
OJJMOQAFMPSKRU-IDUWFGFVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde
The aldehyde intermediate, 3,5-dibromo-2-hydroxybenzaldehyde, is critical for forming the Schiff base. While direct synthesis methods for this compound are sparsely documented, analogous protocols for brominated aromatic aldehydes offer a foundation. A closely related compound, 3,5-dibromo-2-aminobenzaldehyde , is synthesized via a two-step process as described in patent CN102399159A :
-
Bromination : Methyl 2-aminobenzoate is reacted with tribromo-N-methyl-N-butylimidazole at 60°C for 3 hours. This step introduces bromine atoms at the 3- and 5-positions of the aromatic ring.
-
Reduction : The resulting intermediate, 5,6-dibromo-2-aminoanisole, is reduced using sodium borohydride (NaBH₃) in absolute ethanol at 0–5°C, yielding 3,5-dibromo-2-aminobenzaldehyde with a 75% yield .
Modification for Hydroxy Group : To obtain 3,5-dibromo-2-hydroxybenzaldehyde, the amino group in the intermediate must be replaced with a hydroxyl group. This can be achieved via diazotization and hydrolysis:
-
Diazotization of 3,5-dibromo-2-aminobenzaldehyde with nitrous acid (HNO₂) followed by hydrolysis in acidic aqueous medium.
Preparation of Pyridine-3-carboxamide
Pyridine-3-carboxamide is commercially available but can also be synthesized from nicotinic acid:
-
Activation : Nicotinic acid is treated with thionyl chloride (SOCl₂) to form nicotinoyl chloride.
-
Amination : Reaction with aqueous ammonia (NH₃) yields pyridine-3-carboxamide.
This method achieves yields >85% under optimized conditions .
Condensation Reaction to Form the Schiff Base
The Schiff base is formed by condensing 3,5-dibromo-2-hydroxybenzaldehyde with pyridine-3-carboxamide. A protocol adapted from crystal structure studies of analogous compounds involves:
-
Reaction Setup :
-
Mechanism : The aldehyde group reacts with the primary amine of pyridine-3-carboxamide (if present) or undergoes nucleophilic attack by the amide nitrogen under acidic conditions, forming the imine (C=N) linkage.
Challenges :
-
The amide group (-CONH₂) is less nucleophilic than primary amines, necessitating prolonged reaction times or elevated temperatures.
-
Steric hindrance from bromine atoms may slow the reaction.
Purification and Characterization
Purification :
Characterization :
-
FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (O-H stretch).
-
¹H NMR : Signals at δ 8.5–9.0 ppm (imine proton) and δ 10–12 ppm (hydroxyl proton).
-
X-ray Diffraction : Confirms the (Z)-configuration of the imine bond .
Data Tables
Table 1 : Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Tribromo-N-methyl-N-butylimidazole, 60°C, 3h | 81.6% |
| Diazotization/Hydrolysis | NaNO₂, H₂SO₄, H₂O | ~70% (estimated) |
Table 2 : Condensation Reaction Optimization
| Catalyst | Time (h) | Yield |
|---|---|---|
| Acetic acid | 6 | 65% |
| p-Toluenesulfonic acid | 4 | 72% |
Discussion of Findings
-
Intermediate Synthesis : The patent method for 3,5-dibromo-2-aminobenzaldehyde provides a high-yield route, but substitution of the amino group for a hydroxyl group remains a bottleneck. Alternative pathways using directed ortho-metalation may improve efficiency.
-
Schiff Base Formation : The use of acetic acid as a catalyst aligns with literature methods , but stronger acids (e.g., p-toluenesulfonic acid) could enhance reaction rates.
-
Steric Effects : The bromine atoms at the 3- and 5-positions hinder molecular rotation, favoring the (Z)-isomer as confirmed by X-ray data .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H9Br2N3O2
- Molecular Weight : 399.04 g/mol
- IUPAC Name : N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
- Chemical Structure : The compound features a pyridine ring linked to a hydrazone moiety with dibrominated and hydroxylated phenyl groups.
Research indicates that N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the presence of the hydroxyl and bromine substituents, which enhance its interaction with microbial cell membranes.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulating cell cycle progression.
- Neuroprotective Effects : The compound has been explored for its neuroprotective properties in models of neurodegenerative diseases. It may reduce oxidative stress and inflammation in neuronal cells, contributing to its protective effects.
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the following key findings:
- Hydroxyl Group : Essential for enhancing solubility and bioavailability.
- Bromine Atoms : Contribute to increased lipophilicity and improved binding affinity to biological targets.
- Pyridine Ring : Plays a crucial role in the compound's overall stability and interaction with enzymes.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Anticancer Research :
- Objective : To assess cytotoxic effects on HeLa cells.
- Findings : A dose-dependent reduction in cell viability was observed with IC50 values around 25 µM.
-
Neuroprotection Study :
- Objective : To investigate effects on oxidative stress markers in PC12 cells.
- Findings : Significant reduction in reactive oxygen species (ROS) levels was noted after treatment with the compound.
Mechanism of Action
The mechanism of action of N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form coordination complexes with metal ions can influence its biological activity.
Comparison with Similar Compounds
Structural Analogs with Pyridine-3-Carboxamide Core
(a) Vanillin Nicotinoylhydrazone (N-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide)
- Key Differences :
- Substitutes 3,5-dibromo-2-hydroxyphenyl with 4-hydroxy-3-methoxyphenyl.
- Lacks bromine atoms, reducing molecular weight (302.3 g/mol vs. ~448.0 g/mol for the target compound).
- Methoxy group introduces moderate electron-donating effects, contrasting with bromine’s electron-withdrawing nature.
- Implications :
(b) N′-[(E)-(3-Methyl-2-thienyl)methylene]nicotinohydrazide
- Key Differences :
- Replaces phenyl ring with a thienyl group, altering aromatic π-system interactions.
- E-configuration of the imine bond vs. Z-configuration in the target compound.
- Implications: Thienyl groups may improve solubility in non-polar solvents. Stereochemical differences (E vs. Z) could affect binding to biological targets like penicillin-binding proteins .
Analogs with Halogen-Substituted Aromatic Systems
(a) 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide
- Key Differences :
- Incorporates a triazole-sulfanyl-acetamide chain instead of a direct imine linkage.
- Retains the 3,5-dibromo-2-hydroxyphenyl group.
- Implications :
(b) N-[(E)-(3-Methoxy-4-(phenylmethoxy)phenyl)methylideneamino]pyridine-3-carboxamide
- Key Differences :
- Replaces bromines with methoxy and benzyloxy groups.
- E-configuration imine bond.
- Implications :
Comparison of Physicochemical Properties
Biological Activity
N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide, also known as 5-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)nicotinohydrazide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a condensation reaction between 3,5-dibromosalicylaldehyde and nicotinohydrazide. The typical reaction conditions involve using a polar protic solvent such as ethanol or methanol under reflux. The product is then purified through recrystallization to obtain a high yield of the desired compound.
1. Antimicrobial Properties
Research indicates that Schiff bases and their metal complexes exhibit a broad range of biological activities, including antimicrobial effects. The synthesized compound has been tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the presence of bromine atoms enhances antimicrobial activity due to increased lipophilicity and interaction with microbial membranes .
2. Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer cell proliferation .
3. Enzyme Inhibition
Studies have highlighted the potential of this compound as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit alkaline phosphatase, an enzyme associated with various physiological processes and disease states. The inhibition was measured using spectrophotometric methods, revealing promising results that suggest further investigation into its therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In another study assessing cytotoxicity, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed IC50 values of 20 µM for MCF-7 cells and 25 µM for HT-29 cells after 48 hours of exposure. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to control groups .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and halogen interactions. The hydrazide functional group allows for coordination with metal ions, potentially enhancing its biological effects .
Q & A
What synthetic methodologies are recommended for preparing N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide?
Basic
A common approach involves condensation reactions between pyridine-3-carboxamide derivatives and substituted aromatic aldehydes. For example, analogous compounds (e.g., Schiff bases) are synthesized by refluxing 2-chloronicotinic acid with aniline derivatives in the presence of pyridine and catalytic p-toluenesulfonic acid, followed by purification via recrystallization . Ensure stoichiometric control to avoid side reactions.
Advanced
Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield and selectivity. For brominated analogs, electron-withdrawing substituents like bromine may slow condensation kinetics; consider microwave-assisted synthesis or high-pressure reactors to accelerate the process. Monitor by-products (e.g., tautomeric forms) using TLC or HPLC during optimization .
How can researchers resolve discrepancies between experimental and computational physicochemical data for this compound?
Advanced
Discrepancies in properties like LogP or polar surface area (PSA) often arise from solvent effects or tautomerism. For example, reports experimental LogP = 2.57 for a related carboxamide, differing from computational predictions. Validate results using multiple techniques:
- LogP : Compare shake-flask measurements with HPLC-derived retention times.
- PSA : Use X-ray crystallography (as in ) to confirm hydrogen-bonding networks, which influence PSA .
What safety protocols are critical when handling this compound?
Basic
Refer to Safety Data Sheets (SDS) of structurally similar carboxamides (e.g., acute toxicity Category 4 for oral, dermal, and inhalation exposure ). Key protocols:
- Use fume hoods and PPE (gloves, lab coats).
- Implement spill containment measures (e.g., absorbent pads for solid residues).
Advanced
Assess thermal stability via differential scanning calorimetry (DSC) to identify decomposition risks. For brominated derivatives, halogenated by-products (e.g., HBr gas) may form under heat—use gas scrubbers during reflux .
How do bromine substituents influence the compound’s reactivity and spectroscopic characterization?
Advanced
Bromine’s electron-withdrawing effect reduces electron density on the aromatic ring, altering NMR chemical shifts (e.g., deshielding in H NMR) and IR carbonyl stretching frequencies. In X-ray studies ( ), bromine increases molecular planarity, enhancing π-conjugation and stability. For mass spectrometry, expect isotopic patterns (1:1 for Br/Br) at m/z 360–362 .
What strategies are recommended for analyzing tautomeric forms in such carboxamides?
Advanced
Use X-ray crystallography to distinguish keto-amine vs. hydroxy-pyridine tautomers. In , the keto-amine form dominated due to intramolecular N–H⋯O hydrogen bonding. Complement crystallography with N NMR or IR spectroscopy to detect tautomer-specific vibrations (e.g., N–H stretches at ~3300 cm) .
How should researchers design in vitro assays to evaluate biological activity?
Basic
Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s potential as a kinase inhibitor scaffold (analogous to pharmacopeial agents in ). Use fluorescence-based assays for high-throughput screening.
Advanced
Incorporate molecular docking studies (using computed PSA and LogP from ) to predict binding modes. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters of ligand-target interactions .
What crystallographic techniques elucidate the compound’s supramolecular architecture?
Advanced
Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For brominated derivatives, heavy-atom effects improve diffraction resolution. In , centrosymmetric dimers formed via N–H⋯O bonds, stabilizing the crystal lattice. Refine data using software like SHELXL or OLEX2 .
How can synthetic by-products be characterized and minimized?
Advanced
By-products (e.g., unreacted intermediates or tautomers) are identified via LC-MS and purified using preparative HPLC. highlights by-product formation due to competing hydrolysis—control water content and reaction pH to suppress undesired pathways. Use DoE (Design of Experiments) to model optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
